
H-D-Glu(OtBu)-OH
Overview
Description
H-D-Glu(OtBu)-OH: is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is often used in scientific research due to its unique properties and versatility in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of H-D-Glu(OtBu)-OH typically involves the protection of the carboxyl group of glutamic acid with a tert-butyl ester group. This is achieved by reacting glutamic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually require heating to facilitate the esterification process .
Industrial Production Methods: : In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: : H-D-Glu(OtBu)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- H-D-Glu(OtBu)-OH serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it versatile for creating more intricate structures.
Esterification and Functional Group Modification
- The tert-butyl group allows for selective reactions, enabling chemists to modify the compound further. This property is particularly useful in developing new materials and specialty chemicals.
Biological Research
Studies on Amino Acid Metabolism
- The compound is utilized in research exploring amino acid metabolism and protein synthesis. Its incorporation into peptide sequences aids in studying enzyme interactions and substrate specificity .
Peptide Synthesis
- This compound is employed in synthesizing D-peptides, which are often more resistant to enzymatic degradation than their L-counterparts. These D-peptides have potential applications in drug development, particularly as inhibitors for enzymes like HIV-1 integrase .
Medicinal Applications
Pharmaceutical Development
- Research involving this compound contributes to the development of pharmaceuticals targeting glutamate receptors. The compound's unique properties make it a candidate for creating therapeutic agents with enhanced bioavailability and stability .
Antiviral Drug Design
- A notable application is its use in synthesizing D-peptides that inhibit HIV-1 integrase. This highlights the potential for D-amino acid-containing compounds in antiviral therapies, showcasing their importance in modern medicine .
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, this compound is utilized as an intermediate in various chemical processes. Its stability and reactivity make it suitable for large-scale production of specialty chemicals.
Mechanism of Action
The mechanism of action of H-D-Glu(OtBu)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, including those involved in amino acid metabolism and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
L-Glutamic Acid: The parent compound of H-D-Glu(OtBu)-OH, involved in protein synthesis and neurotransmission.
N-Acetylglutamic Acid: Another derivative of glutamic acid, used in metabolic studies.
Glutamine: An amino acid similar to glutamic acid, with roles in protein synthesis and immune function
Uniqueness: : this compound is unique due to its tert-butyl ester group, which provides enhanced stability and reactivity compared to other glutamic acid derivatives. This makes it particularly useful in synthetic chemistry and industrial applications .
Biological Activity
H-D-Glu(OtBu)-OH, or L-Glutamic acid alpha-t-butyl ester, is a derivative of glutamic acid that has garnered attention for its role in peptide synthesis and potential biological activities. This compound is characterized by its tert-butyl ester group, which influences its chemical properties and biological interactions. The following sections delve into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.
This compound has the molecular formula C₉H₁₇NO₄ and a molecular weight of approximately 189.24 g/mol. The presence of a stereocenter in the glutamic acid moiety allows for the creation of D-peptides, which are often more resistant to enzymatic degradation compared to their L-counterparts. This resistance enhances their potential as therapeutic agents.
Peptide Synthesis
This compound serves as a crucial building block in the synthesis of peptides containing D-glutamic acid. These D-peptides can be utilized in various research applications, including drug development and enzyme inhibition studies. For instance, this compound has been employed to synthesize D-peptide inhibitors targeting HIV-1 integrase, an enzyme essential for viral replication.
Role in Enzyme Interactions
Research indicates that this compound can be used to investigate enzyme specificity and substrate interactions. Its incorporation into peptide sequences allows researchers to study how enzymes recognize and process glutamic acid derivatives, providing insights into metabolic pathways and potential therapeutic targets.
HIV-1 Integrase Inhibition
One notable study demonstrated the use of this compound in synthesizing D-peptides that inhibit HIV-1 integrase. These peptides were shown to effectively block the activity of the enzyme, highlighting the potential of D-amino acid-containing compounds in antiviral drug design.
Comparison with Other Amino Acid Derivatives
The structural uniqueness of this compound allows for comparisons with other amino acid derivatives. The following table summarizes key characteristics:
Compound Name | Structure Type | Unique Features |
---|---|---|
Z-Glu(OtBu)-OH | Z-isomer of Glutamic Acid | Different stereochemistry affecting reactivity |
H-L-Glu-OtBu | L-isomer of Glutamic Acid | More biologically relevant than its D-isomer |
H-Glu-OH | Unmodified Glutamic Acid | Less hydrophobic and more reactive without the tert-butyl group |
The balance between hydrophobicity from the tert-butyl group and reactivity as an amino acid derivative makes this compound particularly valuable in synthetic chemistry.
The biological activity of this compound is primarily attributed to its role as a precursor in peptide synthesis. The esterified form may enhance bioavailability and stability during biochemical processes, which is crucial for developing effective therapeutic agents. Additionally, derivatives like this compound have been explored for their potential applications in drug design and delivery systems .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for H-D-Glu(OtBu)-OH, and how can reaction efficiency be optimized?
- Methodological Answer : this compound is typically synthesized via Fmoc-protection of D-glutamic acid, followed by selective tert-butyl esterification of the γ-carboxyl group. Key steps include:
- Using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic aqueous-organic biphasic system (e.g., dioxane/NaHCO₃) for amino protection .
- tert-Butyl esterification with Boc₂O (di-tert-butyl dicarbonate) in the presence of DMAP (4-dimethylaminopyridine) as a catalyst .
- Monitor reaction progress via TLC (silica gel, EtOAc/hexane) or ¹H NMR (e.g., disappearance of α-carboxyl proton at δ 10-12 ppm).
- Optimize yields by controlling temperature (0–25°C), stoichiometry (1.2–1.5 equivalents of Boc₂O), and anhydrous conditions to minimize hydrolysis .
Q. How should this compound be purified, and what solvents are optimal for recrystallization?
- Methodological Answer :
- Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/acetonitrile gradient) to separate impurities. Alternatively, flash chromatography (silica gel, EtOAc/hexane 3:7) is effective for small-scale purification .
- Recrystallization : Dissolve the crude product in minimal ethyl acetate, then add hexane dropwise until cloudiness appears. Cool to 4°C for 12–24 hours. The compound’s solubility profile (hydrophobic tert-butyl group vs. polar carboxylate) favors ethyl acetate/hexane mixtures .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the Fmoc aromatic protons (δ 7.3–7.8 ppm), tert-butyl group (δ 1.4 ppm for 9H), and α/γ-carboxyl carbons (δ 170–175 ppm). Compare with reference spectra in deuterated DMSO or CDCl₃ .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF should show [M+H]⁺ at m/z 426.47 (C₂₄H₂₇NO₆). Deviations >0.05 Da suggest incomplete protection or hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data during structural characterization?
- Methodological Answer :
- Scenario 1 : Splitting of tert-butyl signals in ¹H NMR may indicate diastereomer formation (e.g., racemization during synthesis). Verify enantiomeric purity via chiral HPLC (Chiralpak IC column, hexane/isopropanol) .
- Scenario 2 : Unexpected carboxylate proton signals (δ >10 ppm) suggest incomplete esterification. Re-analyze reaction conditions (e.g., Boc₂O excess, anhydrous environment) and repeat protection steps .
- Cross-Validation : Use 2D NMR (HSQC, HMBC) to confirm connectivity between tert-butyl carbons and γ-carboxyl group .
Q. What experimental designs are suitable for studying the stability of this compound under varying storage conditions?
- Methodological Answer :
- Stability Studies :
Prepare aliquots dissolved in DMF, DMSO, or aqueous buffers (pH 3–9).
Incubate at 4°C, 25°C, and 40°C for 1–4 weeks.
Analyze degradation via HPLC (C18 column, 0.1% TFA/acetonitrile) to quantify intact compound vs. hydrolyzed byproducts (e.g., Fmoc-D-Glu-OH) .
- Data Interpretation : Use Arrhenius plots to predict shelf-life. Note that acidic conditions accelerate tert-butyl ester hydrolysis, while basic conditions may cleave the Fmoc group .
Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Activation Strategy : Use HATU/Oxyma Pure (1:1 molar ratio) in DMF for 30 minutes to activate the carboxyl group. Avoid over-activation, which can lead to racemization .
- Coupling Monitoring : Perform Kaiser tests or FT-IR (disappearance of amine peaks at 3300–3500 cm⁻¹) to confirm reaction completion.
- Troubleshooting : Low coupling efficiency may result from steric hindrance of the tert-butyl group. Increase reaction time (2–4 hours) or switch to PyBOP as an alternative activator .
Q. How should researchers address discrepancies in mass spectrometry data when analyzing this compound-containing peptides?
- Methodological Answer :
- Contamination Check : Verify solvent purity (e.g., acetonitrile for LC-MS) to rule out adduct formation (e.g., Na⁺/K⁺).
- Isotopic Pattern Analysis : Use high-resolution MS (HRMS) to distinguish between [M+H]⁺ and degradation products (e.g., loss of tert-butyl group: Δm/z = -56.06 Da) .
- Quantitative Validation : Compare peak areas in LC-MS chromatograms with internal standards (e.g., isotopically labeled analogs) to assess batch-to-batch variability .
Q. Data Management & Reproducibility
Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
- Documentation : Record exact molar ratios, solvent grades, and reaction times. Use electronic lab notebooks (ELNs) for real-time data entry .
- Batch Tracking : Assign unique identifiers to each synthesis batch and link them to raw data (NMR, HPLC traces) in a centralized database .
- Independent Replication : Have a second researcher repeat the synthesis using the same protocol to identify protocol-dependent variability .
Q. How can researchers validate the enantiomeric purity of this compound in peptide intermediates?
- Methodological Answer :
- Chiral Analysis : Use Marfey’s reagent (FDAA) to derivatize free amino groups post-deprotection. Analyze via HPLC (C18 column, 0.1% TFA/acetonitrile) to separate D/L isomers .
- Circular Dichroism (CD) : Compare CD spectra (190–250 nm) with a commercially pure D-isomer standard. Deviations in peak maxima/minima indicate contamination .
Properties
IUPAC Name |
(2R)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOAKXPMBIZAHL-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426828 | |
Record name | H-D-Glu(OtBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45125-00-6 | |
Record name | H-D-Glu(OtBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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